A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(4-Methyl-3-nitrobenzoyl)pyrrolidine
A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(4-Methyl-3-nitrobenzoyl)pyrrolidine
Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 1-(4-methyl-3-nitrobenzoyl)pyrrolidine. This molecule, incorporating a nitroaromatic moiety and the privileged pyrrolidine scaffold, represents a class of compounds with significant potential as intermediates in medicinal chemistry and drug discovery.[1][2][3] We present a logical, field-proven workflow employing spectroscopic and chromatographic techniques to establish its structural identity, purity, and core physicochemical properties. This document is intended for researchers, synthetic chemists, and drug development professionals who require a robust, self-validating methodology for characterizing novel chemical entities.
Introduction and Rationale
The convergence of specific structural motifs in a single molecule often signals its potential utility in drug discovery. The title compound, 1-(4-methyl-3-nitrobenzoyl)pyrrolidine, is a prime example, merging the three-dimensional saturation of the pyrrolidine ring with the electronically distinct nitrobenzoyl group.
1.1. The Pyrrolidine Scaffold: A Privileged Structure The pyrrolidine ring is a five-membered saturated nitrogen heterocycle ubiquitous in natural products and FDA-approved drugs.[2][3] Its non-planar, puckered conformation provides an excellent three-dimensional scaffold for orienting substituents in precise vectors, which is critical for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[1] Furthermore, its basic nitrogen atom can improve aqueous solubility and serve as a handle for further chemical modification.[3][4]
1.2. The Nitroaromatic Moiety: A Versatile Functional Group While sometimes associated with genotoxicity, the nitroaromatic group is a valuable functional group in medicinal chemistry. It is a strong electron-withdrawing group that can modulate the electronic properties of a molecule, influencing its binding affinity and metabolic stability. Critically, the nitro group can be readily reduced to an amine, providing a key synthetic handle for subsequent elaboration. This transformation is a cornerstone in the synthesis of complex heterocyclic systems, including potent anticancer agents like pyrrolo[5][6]benzodiazepines (PBDs).[7]
1.3. Objective: Foundational Characterization The robust characterization of any novel compound is the bedrock of reliable and reproducible research. For a molecule like 1-(4-methyl-3-nitrobenzoyl)pyrrolidine, which serves as a potential building block, a thorough understanding of its physicochemical properties is not merely academic; it is essential for predicting its behavior in subsequent synthetic steps, formulating it for biological assays, and interpreting structure-activity relationships (SAR). This guide outlines the necessary experimental workflow to establish an authoritative and comprehensive profile of this compound.
Chemical Identity and Synthetic Strategy
A definitive understanding of a molecule begins with its unambiguous identification and a reliable method for its preparation.
2.1. Nomenclature and Core Identifiers A summary of the key identifiers for the target compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (4-methyl-3-nitrophenyl)(pyrrolidin-1-yl)methanone | [5] |
| CAS Number | 329059-83-8 | [5] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [5] |
| Molecular Weight | 234.25 g/mol | Calculated |
| Canonical SMILES | CC1=CC=C(C(=O)N2CCCC2)C=C1[O-] | [5] |
| InChI Key | InChI=1S/C12H14N2O3/c1-9-4-5-10(8-11(9)14(16)17)12(15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | [5] |
2.2. Proposed Synthetic Pathway The most direct and industrially scalable approach to synthesizing 1-(4-methyl-3-nitrobenzoyl)pyrrolidine is via a standard amide coupling reaction. The causality behind this choice rests on the high efficiency and selectivity of the acylation of a secondary amine (pyrrolidine) with an activated carboxylic acid derivative (an acyl chloride). The workflow is depicted below.
Caption: Proposed two-step synthesis of the title compound.
2.3. Protocol: Synthesis of 1-(4-Methyl-3-nitrobenzoyl)pyrrolidine
Trustworthiness Insight: This protocol includes an aqueous workup to remove water-soluble reagents and byproducts, followed by recrystallization, a fundamental technique for purifying solid organic compounds to high homogeneity.
-
Acyl Chloride Formation: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution. Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride, which is used immediately in the next step.[8][9]
-
Amide Coupling: Dissolve the crude acyl chloride in DCM (5 mL/mmol) and cool to 0 °C. In a separate flask, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in DCM (2 mL/mmol). Add the pyrrolidine solution dropwise to the acyl chloride solution over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the title compound as a solid.
Structural Elucidation Workflow
A multi-spectroscopic approach is essential for the unambiguous confirmation of the chemical structure. Each technique provides orthogonal, complementary information.
Caption: Integrated workflow for structural and purity analysis.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise Insight: NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. We predict the spectra based on established chemical shift principles and coupling patterns. The pyrrolidine signals may appear broad at room temperature due to restricted rotation around the C-N amide bond, a common phenomenon known as rotamerism.[10]
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified solid.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and 2D (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Type | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Aromatic-H | ~8.0 (d, 1H), ~7.6 (dd, 1H), ~7.3 (d, 1H) | ~125-140 | Signals in the aromatic region with splitting patterns dictated by ortho and meta coupling. The nitro group causes deshielding. |
| Pyrrolidine-H (α to N) | ~3.5-3.8 (m, 4H) | ~45-50 | Protons adjacent to the amide nitrogen are deshielded. May appear as two broad multiplets due to rotamers. |
| Pyrrolidine-H (β to N) | ~1.8-2.1 (m, 4H) | ~24-28 | Aliphatic protons further from the electron-withdrawing groups. |
| Methyl-H | ~2.6 (s, 3H) | ~20 | A singlet for the methyl group attached to the aromatic ring. |
| Carbonyl-C | N/A | ~168-172 | Characteristic chemical shift for an amide carbonyl carbon. |
| Aromatic-C (quaternary) | N/A | ~130-150 | Quaternary carbons attached to the methyl, nitro, and carbonyl groups. |
3.2. Infrared (IR) Spectroscopy
Expertise Insight: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The intensity of an IR absorption is related to the change in the dipole moment during the vibration; thus, the C=O and N-O stretches are expected to be very strong.[11]
Protocol: FT-IR Analysis (ATR)
-
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| Amide C=O Stretch | 1640-1630 | Strong, Sharp |
| Aromatic C=C Stretch | 1600, 1480 | Medium-Weak |
| Nitro N-O Asymmetric Stretch | 1530-1510 | Strong |
| Nitro N-O Symmetric Stretch | 1350-1330 | Strong |
| C-N Stretch | 1250-1180 | Medium |
3.3. Mass Spectrometry (MS)
Expertise Insight: We propose using Electrospray Ionization (ESI) coupled with a Liquid Chromatograph (LC-MS), as it is a soft ionization technique ideal for polar molecules like our target compound, ensuring the molecular ion is readily observed.
Protocol: LC-MS Analysis
-
Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL).
-
Dilute the stock solution to ~1-10 µg/mL in the initial mobile phase.
-
Inject the sample into an LC-MS system equipped with a C18 column and an ESI source operating in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Ion Species | Predicted m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | 235.11 | The protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 257.09 | The sodium adduct, a common observation in ESI-MS. |
| Fragment | 164.04 | Loss of the pyrrolidine moiety (C₄H₈N), leaving the [M-70]⁺ benzoyl cation. |
| Fragment | 70.07 | The pyrrolidinyl-methanone fragment cation [C₅H₈NO]⁺. |
Physicochemical Property Determination
4.1. Chromatographic Purity Assessment (HPLC-UV)
Trustworthiness Insight: A validated HPLC method is the gold standard for purity assessment. The choice of a gradient elution is crucial for ensuring that any potential impurities, which may have different polarities, are resolved from the main product peak.[12]
Protocol: HPLC Purity Method
-
System: High-Performance Liquid Chromatography with a UV/DAD detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (or optimal wavelength determined by UV scan).
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of acetonitrile.
-
Acceptance Criteria: Purity should be ≥95% by peak area normalization.
4.2. Melting Point Determination The melting point is a simple, yet powerful, indicator of purity. A sharp melting range (e.g., within 1-2 °C) is characteristic of a pure crystalline compound.
Protocol: Melting Point
-
Load a small amount of the dry, crystalline sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rate of 2-3 °C/min near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
4.3. Solubility Profiling Solubility is a critical parameter in drug development, impacting absorption and bioavailability. A preliminary assessment is highly valuable.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In separate wells of a 96-well plate, add a small aliquot of the DMSO stock to various aqueous buffers (e.g., pH 5.0, pH 7.4) and organic solvents (e.g., ethanol, methanol).
-
Shake the plate for 2 hours at room temperature.
-
Measure the amount of compound that remains in solution using a method like UV-Vis spectroscopy or HPLC, after filtering out any precipitate. Report results as µg/mL or µM.
Conclusion
This technical guide has detailed a systematic and robust workflow for the synthesis and comprehensive physicochemical characterization of 1-(4-methyl-3-nitrobenzoyl)pyrrolidine. By following the outlined protocols, a researcher can confidently establish the compound's identity, purity, and key properties. This foundational dataset is indispensable for its use in more advanced applications, such as a building block in multi-step syntheses for drug discovery programs or for initial biological screening. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules, emphasizing a quality-by-design approach to chemical research.
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